(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride
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Overview
Description
(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a tert-butoxy group attached to the pyrimidine ring, along with a methanamine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-tert-butoxypyrimidine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-tert-butoxypyrimidine and methanamine.
Reaction Conditions: The reaction is conducted in an anhydrous environment to prevent hydrolysis.
Product Isolation: The product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butoxyphenyl)methanamine: Similar in structure but with a phenyl group instead of a pyrimidine ring.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine group, used in bioorthogonal labeling.
Uniqueness
(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in pharmaceutical synthesis and research.
Properties
CAS No. |
1196146-51-6 |
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Molecular Formula |
C9H16ClN3O |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-9(2,3)13-8-4-5-11-7(6-10)12-8;/h4-5H,6,10H2,1-3H3;1H |
InChI Key |
VHSHAJNCBGTDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)CN.Cl |
Origin of Product |
United States |
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